molecular formula C14H21N3O B10981534 3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol

3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol

Cat. No.: B10981534
M. Wt: 247.34 g/mol
InChI Key: MOVWZILUCKFFKZ-UHFFFAOYSA-N
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Description

3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles and are known for their diverse biological activities. This particular compound features a benzimidazole ring substituted with a 2-methylpropyl group and an amino-propanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution with 2-Methylpropyl Group:

    Attachment of Amino-Propanol Side Chain: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-chloropropan-1-ol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are typically employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The amino-propanol side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the amino-propanol side chain differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3-[[1-(2-methylpropyl)benzimidazol-2-yl]amino]propan-1-ol

InChI

InChI=1S/C14H21N3O/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)15-8-5-9-18/h3-4,6-7,11,18H,5,8-10H2,1-2H3,(H,15,16)

InChI Key

MOVWZILUCKFFKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1NCCCO

Origin of Product

United States

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